(Z)-Oleyloxyethyl Phosphorylcholine: A Technical Guide to Synthesis and Characterization
(Z)-Oleyloxyethyl Phosphorylcholine: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of (Z)-Oleyloxyethyl phosphorylcholine, a potent inhibitor of phospholipase A2 (PLA2). This document details a representative synthetic protocol, methods for characterization, and relevant physicochemical and biological data.
Introduction
(Z)-Oleyloxyethyl phosphorylcholine, also known as 1-O-(9Z-octadecenyl)-2-O-ethyl-sn-glycero-3-phosphorylcholine, is a synthetic ether-linked phospholipid. Its structure, featuring an oleyl group linked via an ether bond at the sn-1 position and a phosphorylcholine headgroup, makes it a stable analog of natural phospholipids and a valuable tool for studying lipid signaling pathways. A primary area of interest is its inhibitory activity against phospholipase A2 (PLA2), an enzyme family crucial in the inflammatory cascade through the liberation of arachidonic acid from membrane phospholipids.[1] Inhibition of PLA2 is a key strategy in the development of anti-inflammatory therapeutics.
Physicochemical and Biological Properties
A summary of the key quantitative data for (Z)-Oleyloxyethyl phosphorylcholine is presented in Table 1.
Table 1: Physicochemical and Biological Data for (Z)-Oleyloxyethyl Phosphorylcholine
| Property | Value | Reference |
| Chemical Formula | C25H52NO5P | [2] |
| Molecular Weight | 477.7 g/mol | [2] |
| CAS Number | 84601-19-4 | [2] |
| Appearance | Solution in ethanol | [2] |
| Solubility | DMF: 16 mg/ml, DMSO: 16 mg/ml, Ethanol: 15 mg/ml, PBS (pH 7.2): 25 mg/ml | [2] |
| Storage Temperature | -20°C | [2] |
| Biological Activity | Inhibitor of porcine pancreatic PLA2 | [2] |
| IC50 | 6.2 µM | [2] |
Synthesis of (Z)-Oleyloxyethyl Phosphorylcholine
Representative Synthetic Workflow
The synthesis of (Z)-Oleyloxyethyl phosphorylcholine can be envisioned through a convergent route, starting from a protected glycerol derivative and oleyl alcohol. The key steps involve the formation of the ether linkage, introduction of the ethyl group, and finally, the addition of the phosphorylcholine headgroup.
Caption: A representative workflow for the synthesis of (Z)-Oleyloxyethyl phosphorylcholine.
Detailed Experimental Protocols
Step 1: Synthesis of 1-O-(9Z-octadecenyl)-sn-glycerol
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Preparation of Oleyl Mesylate: To a solution of (Z)-octadec-9-en-1-ol (oleyl alcohol) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere (e.g., argon), add triethylamine (1.2 equivalents). Methanesulfonyl chloride (1.1 equivalents) is then added dropwise, and the reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield oleyl mesylate.
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Ether Synthesis: To a suspension of sodium hydride (1.5 equivalents) in anhydrous dimethylformamide (DMF), add (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal, 1.0 equivalent) dropwise at 0°C. The mixture is stirred for 30 minutes at room temperature. A solution of oleyl mesylate (1.2 equivalents) in anhydrous DMF is then added, and the reaction mixture is heated to 80°C for 12 hours. After cooling to room temperature, the reaction is quenched by the slow addition of water. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 1-O-(9Z-octadecenyl)-2,3-O-isopropylidene-sn-glycerol, is purified by column chromatography on silica gel.
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Deprotection: The purified product from the previous step is dissolved in a mixture of methanol and 1 M hydrochloric acid (9:1 v/v) and stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual water. The resulting 1-O-(9Z-octadecenyl)-sn-glycerol is purified by column chromatography.
Step 2: Synthesis of 1-O-(9Z-octadecenyl)-2-O-ethyl-sn-glycerol
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To a solution of 1-O-(9Z-octadecenyl)-sn-glycerol (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents) portion-wise at 0°C. The mixture is stirred for 30 minutes at room temperature.
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Ethyl iodide (1.5 equivalents) is then added, and the reaction is stirred at room temperature for 12 hours.
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The reaction is quenched with saturated ammonium chloride solution, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield 1-O-(9Z-octadecenyl)-2-O-ethyl-sn-glycerol.
Step 3: Synthesis of (Z)-Oleyloxyethyl phosphorylcholine
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Phosphorylation: To a solution of 1-O-(9Z-octadecenyl)-2-O-ethyl-sn-glycerol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0°C, add 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.2 equivalents) dropwise. The reaction is stirred at room temperature for 4 hours.
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The solvent is removed under reduced pressure, and the residue is dissolved in anhydrous acetonitrile.
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Anhydrous trimethylamine is bubbled through the solution at 0°C for 10 minutes, and the reaction vessel is sealed and heated at 60°C for 24 hours.
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After cooling, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a gradient of chloroform/methanol/water to yield (Z)-Oleyloxyethyl phosphorylcholine.
Characterization of (Z)-Oleyloxyethyl Phosphorylcholine
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the key analytical techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the chemical structure of the molecule.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for (Z)-Oleyloxyethyl Phosphorylcholine
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Oleyl Chain | ||
| CH3 | ~0.88 (t) | ~14.1 |
| (CH2)n | ~1.2-1.4 (m) | ~22.7-31.9 |
| CH=CH | ~5.34 (m) | ~129.8, 130.0 |
| Glycerol Backbone | ||
| sn-1 CH2O | ~3.4-3.6 (m) | ~71.8 |
| sn-2 CHO | ~3.5-3.7 (m) | ~70.5 |
| sn-3 CH2OP | ~3.8-4.0 (m) | ~66.5 |
| Ethyl Group | ||
| OCH2CH3 | ~3.5 (q) | ~66.0 |
| OCH2CH3 | ~1.1 (t) | ~15.8 |
| Phosphorylcholine | ||
| POCH2CH2N | ~4.2-4.3 (m) | ~59.3 |
| POCH2CH2N | ~3.6-3.7 (m) | ~66.2 |
| N(CH3)3 | ~3.2 (s) | ~54.2 |
Note: Expected chemical shifts are approximate and may vary depending on the solvent and instrument used.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the synthesized compound.
Table 3: Expected Mass Spectrometry Data for (Z)-Oleyloxyethyl Phosphorylcholine
| Ionization Mode | Expected m/z | Fragment Ions (m/z) and Interpretation |
| ESI+ | 478.3 [M+H]⁺ | 184.1 (Phosphocholine headgroup), Loss of trimethylamine (M-59), Loss of the oleyl chain |
| 500.3 [M+Na]⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is utilized to assess the purity of the final compound.
Table 4: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Methanol and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer |
| Expected Retention Time | Dependent on the specific gradient and column used, but expected to be in the later-eluting region due to the long alkyl chain. |
Mechanism of Action: Inhibition of Phospholipase A2
(Z)-Oleyloxyethyl phosphorylcholine acts as a competitive inhibitor of phospholipase A2. The ether linkage at the sn-1 position and the ethyl group at the sn-2 position make the molecule resistant to hydrolysis by PLA2, which typically cleaves the ester bond at the sn-2 position of phospholipids. By binding to the active site of PLA2, it prevents the binding and hydrolysis of natural phospholipid substrates, thereby inhibiting the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids.
Phospholipase A2 Signaling Pathway
The following diagram illustrates the central role of PLA2 in the inflammatory signaling cascade and the point of inhibition by (Z)-Oleyloxyethyl phosphorylcholine.
Caption: The role of PLA2 in inflammation and its inhibition by (Z)-Oleyloxyethyl phosphorylcholine.
Conclusion
(Z)-Oleyloxyethyl phosphorylcholine is a valuable research tool for investigating lipid signaling and a potential lead compound in the development of anti-inflammatory drugs. This guide provides a comprehensive overview of its synthesis and characterization, offering a foundation for researchers and drug development professionals working in this area. The provided protocols and data serve as a starting point for the successful synthesis, purification, and analysis of this potent PLA2 inhibitor.
